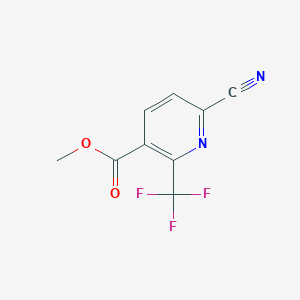
Methyl 4-(4-(3-hydroxypropyl)piperazin-1-YL)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(4-(3-hydroxypropyl)piperazin-1-YL)butanoate is a chemical compound with the molecular formula C12H24N2O3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-(3-hydroxypropyl)piperazin-1-YL)butanoate typically involves the reaction of piperazine with butanoic acid derivatives. One common method is the esterification of 4-(4-(3-hydroxypropyl)piperazin-1-yl)butanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for pharmaceutical applications.
化学反応の分析
Types of Reactions
Methyl 4-(4-(3-hydroxypropyl)piperazin-1-YL)butanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted piperazine derivatives.
科学的研究の応用
Methyl 4-(4-(3-hydroxypropyl)piperazin-1-YL)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of various functional materials.
作用機序
The mechanism of action of Methyl 4-(4-(3-hydroxypropyl)piperazin-1-YL)butanoate involves its interaction with specific molecular targets in biological systems. The piperazine ring can bind to receptors or enzymes, modulating their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s pharmacokinetic properties.
類似化合物との比較
Similar Compounds
Methyl 4-(piperazin-1-yl)butanoate: Lacks the hydroxypropyl group, which may affect its biological activity and solubility.
4-(4-(3-hydroxypropyl)piperazin-1-yl)butanoic acid: The carboxylic acid derivative, which may have different reactivity and pharmacokinetic properties.
Uniqueness
Methyl 4-(4-(3-hydroxypropyl)piperazin-1-YL)butanoate is unique due to the presence of both the hydroxypropyl and ester groups, which can enhance its solubility, stability, and biological activity compared to similar compounds. These structural features make it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C12H24N2O3 |
|---|---|
分子量 |
244.33 g/mol |
IUPAC名 |
methyl 4-[4-(3-hydroxypropyl)piperazin-1-yl]butanoate |
InChI |
InChI=1S/C12H24N2O3/c1-17-12(16)4-2-5-13-7-9-14(10-8-13)6-3-11-15/h15H,2-11H2,1H3 |
InChIキー |
YPUAQLFPCFCETM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCCN1CCN(CC1)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2'-Methoxy[1,1'-biphenyl]-4-yl) acetonitrile](/img/structure/B13907282.png)
![(1R)-2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13907287.png)


![Tert-butyl 3-methyl-5-oxo-spiro[7H-cyclopenta[B]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B13907311.png)

![6-Bromo-2-methyl-7-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13907324.png)
![[cis-3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B13907332.png)

![5-(chloromethyl)-4-[(2,4-difluorophenyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13907343.png)
![methyl (2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate](/img/structure/B13907349.png)
